molecular formula C11H12N2O B053671 1,5,6-Trimethylbenzimidazole-2-carbaldehyde CAS No. 123511-07-9

1,5,6-Trimethylbenzimidazole-2-carbaldehyde

Cat. No.: B053671
CAS No.: 123511-07-9
M. Wt: 188.23 g/mol
InChI Key: SVEQBWBWFQRPGB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,6-Trimethylbenzimidazole-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by oxidation . The reaction conditions typically include:

    Temperature: Moderate to high temperatures (e.g., 100-150°C)

    Catalysts: Acidic or basic catalysts to facilitate the condensation reaction

    Solvents: Polar solvents like methanol or ethanol

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5,6-Trimethylbenzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Polar solvents like methanol, ethanol, or acetonitrile

Major Products

Scientific Research Applications

1,5,6-Trimethylbenzimidazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.

    Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1,5,6-Trimethylbenzimidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5,6-Trimethylbenzimidazole
  • 1,2,4-Trimethylbenzimidazole
  • 1,5,6-Trimethylbenzimidazole

Uniqueness

1,5,6-Trimethylbenzimidazole-2-carbaldehyde is unique due to the presence of the aldehyde group at the 2-position, which imparts distinct reactivity and potential for further chemical modifications. This structural feature differentiates it from other trimethylbenzimidazole derivatives and expands its utility in various applications .

Properties

IUPAC Name

1,5,6-trimethylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-4-9-10(5-8(7)2)13(3)11(6-14)12-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEQBWBWFQRPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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